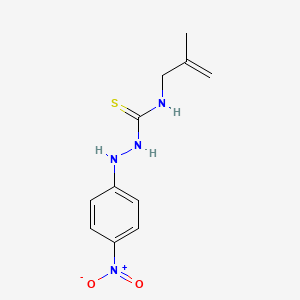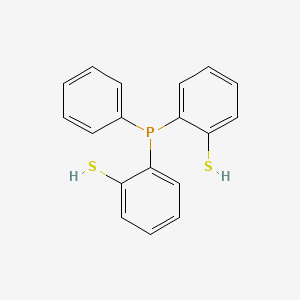
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is a silicon-containing organic compound It is characterized by its unique structure, which includes two silicon atoms and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of organosilicon precursors under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Halogenated or alkylated silicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, such as silicon-based polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to environmental degradation.
Wirkmechanismus
The mechanism by which 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in applications such as catalysis, where the compound can act as a ligand or a catalyst itself.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane
- 2,2,5,5-Tetramethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
Uniqueness
Compared to similar compounds, 2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its additional methyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile silicon-containing compounds.
Eigenschaften
| 117201-94-2 | |
Molekularformel |
C11H26O2Si2 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
InChI-Schlüssel |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14310872.png)
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/no-structure.png)




